Mometasone Furoate EP Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

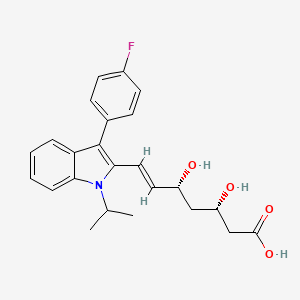

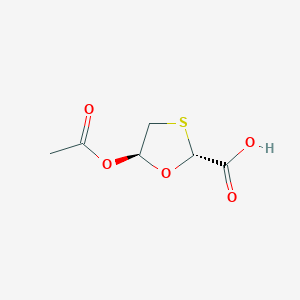

Mometasone Furoate EP Impurity D (MFEP Impurity D) is a synthetic corticosteroid drug. It is used in the treatment of various inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. It is a prodrug that is metabolized to the active form of mometasone furoate (MF). MFEP Impurity D is a highly potent and selective glucocorticoid receptor agonist. It has been approved for use in the United States since 1999.

科学的研究の応用

Development of an Orthogonal Method for Mometasone Furoate Impurity Analysis : A study by Wang, Zhang, Liu, and Donovan (2011) developed a supercritical fluid chromatography (SFC) method for the quantitative analysis of mometasone furoate and its trace level impurities, including EP Impurity D. This method offers improved sensitivity and shorter analysis time compared to traditional reversed phase HPLC methods, making it suitable for trace level impurity separation and potentially useful for release testing and stability testing of mometasone furoate drug substance (Wang, Zhang, Liu, & Donovan, 2011).

Pharmaceutical Development of a Generic Corticoid Semisolid Formulation : Research by Fernández-Campos et al. (2017) involved the evaluation of a mometasone furoate emulsion, focusing on impurity D levels among other parameters. This study is significant for ensuring the quality and stability of mometasone furoate formulations, as it establishes baseline impurity levels and their impact on shelf life and efficacy (Fernández-Campos et al., 2017).

Characterization of Degradation Products of Mometasone Furoate : A study by Sahasranaman et al. (2004) identified and characterized degradation products of mometasone furoate, including impurities like D1 and D2, in simulated lung fluid. This research is crucial for understanding the stability and efficacy of mometasone furoate in different environments, which can be essential for developing and optimizing formulations (Sahasranaman et al., 2004).

Determination of Mometasone Furoate by HPLC : Li We (2014) verified a method for determining the content of Mometasone Furoate, including its impurities, by high-performance liquid chromatography (HPLC). This research contributes to the analytical techniques necessary for quality control and assurance in pharmaceutical production (Li We, 2014).

Safety and Hazards

Mometasone Furoate EP Impurity D is considered hazardous. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

将来の方向性

The future directions for research on Mometasone Furoate EP Impurity D could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done on its physical and chemical properties, as well as its safety and hazards. The development of robust analytical methods for the quantitation of this and other known toxic impurities in drug quality control laboratories could also be a focus .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mometasone Furoate EP Impurity D involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Mometasone Furoate", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Mometasone Furoate in methanol", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes", "Step 3: Acidify the solution with hydrochloric acid", "Step 4: Extract the solution with ethyl acetate", "Step 5: Wash the organic layer with water", "Step 6: Dry the organic layer over anhydrous sodium sulfate", "Step 7: Evaporate the solvent to obtain Mometasone Furoate EP Impurity D" ] } | |

CAS番号 |

83881-09-8 |

分子式 |

C27H29ClO6 |

分子量 |

485.0 g/mol |

IUPAC名 |

[(1R,2S,10S,13R,14S,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19?,22+,24+,25+,26-,27+/m1/s1 |

InChIキー |

PGAGVJAYRDPYKY-XQKYKMFXSA-N |

異性体SMILES |

C[C@@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@@H](O5)C[C@@]2([C@@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

正規SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |

同義語 |

(9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione; Mometasone Furoate Impurity D |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)